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Cat. No.: B1583162 Get Quote

Introduction
2-Methoxy-3-methylpyrazine is a volatile organic compound belonging to the pyrazine family,

a class of heterocyclic aromatic compounds.[1][2] It is a significant contributor to the desirable

nutty, roasted, and cocoa-like aromas in a variety of foods and beverages, including coffee and

baked goods.[3] Its potent sensory characteristics make it a valuable compound in the flavor

and fragrance industry.[1][3] Furthermore, its presence and concentration can be indicative of

the processing history and quality of food products. A thorough understanding of its

spectroscopic properties is paramount for its unambiguous identification, quantification, and for

quality control in various applications. This technical guide provides a comprehensive analysis

of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR)

spectroscopic data of 2-Methoxy-3-methylpyrazine, offering insights for researchers,

scientists, and professionals in drug development and food science.

Molecular Structure and Isomerism
The structural elucidation of 2-Methoxy-3-methylpyrazine relies on the synergistic

interpretation of various spectroscopic techniques. The arrangement of the methoxy and methyl

substituents on the pyrazine ring dictates its unique chemical and physical properties. It is

important to distinguish it from its isomers, as even minor structural changes can significantly

alter its sensory profile and chemical reactivity.

Figure 1. Molecular structure of 2-Methoxy-3-methylpyrazine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR

spectra provide detailed information about the electronic environment and connectivity of the

atoms.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Methoxy-3-methylpyrazine is characterized by signals

corresponding to the aromatic protons on the pyrazine ring, the methoxy group protons, and

the methyl group protons. The exact chemical shifts can vary slightly depending on the solvent

used.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methoxy-3-methylpyrazine in

0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

Spectral width: 0-10 ppm.

Processing: Fourier transform the acquired free induction decay (FID), phase correct the

spectrum, and calibrate the chemical shift using the residual solvent peak (CDCl₃ at 7.26

ppm).

¹H NMR Data (Predicted in CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.0 Doublet 1H H-5

~7.8 Doublet 1H H-6

~4.0 Singlet 3H -OCH₃

~2.5 Singlet 3H -CH₃

Interpretation:

The two doublets in the aromatic region are characteristic of two adjacent protons on a

substituted pyrazine ring.

The singlet at approximately 4.0 ppm is indicative of the three equivalent protons of the

methoxy group.

The singlet at around 2.5 ppm corresponds to the three equivalent protons of the methyl

group attached to the pyrazine ring.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon

atoms in the molecule and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrument: A 100 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse sequence: Standard proton-decoupled pulse experiment.

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
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Relaxation delay: 2-5 seconds.

Spectral width: 0-160 ppm.

Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the

chemical shift using the solvent peak (CDCl₃ at 77.16 ppm).

¹³C NMR Data (Predicted in CDCl₃)

Chemical Shift (ppm) Assignment

~155 C-2

~145 C-3

~140 C-5

~135 C-6

~53 -OCH₃

~20 -CH₃

Interpretation:

The four signals in the downfield region (~135-155 ppm) correspond to the four carbon

atoms of the pyrazine ring. The carbons directly attached to the nitrogen and oxygen atoms

(C-2 and C-3) are typically the most downfield.

The signal at approximately 53 ppm is characteristic of a methoxy carbon.

The upfield signal at around 20 ppm is assigned to the methyl carbon.
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Figure 2. Workflow for NMR analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity. Electron ionization (EI) is a common

technique used for volatile compounds like 2-Methoxy-3-methylpyrazine.

Experimental Protocol: GC-MS

Sample Introduction: Inject a dilute solution of 2-Methoxy-3-methylpyrazine in a suitable

solvent (e.g., dichloromethane) into a gas chromatograph (GC) coupled to a mass

spectrometer.

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature

program to separate the analyte from any impurities.

MS Conditions:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass analyzer: Quadrupole or Time-of-Flight (TOF).

Scan range: m/z 30-200.

Mass Spectrum Data (EI)
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m/z Relative Intensity (%) Proposed Fragment

124 100 [M]⁺ (Molecular Ion)

109 ~60 [M - CH₃]⁺

94 ~40 [M - OCH₃]⁺ or [M - N₂]⁺

81 ~30 [M - HNCO]⁺

53 ~50 [C₃H₃N]⁺

Interpretation:

The molecular ion peak at m/z 124 confirms the molecular weight of 2-Methoxy-3-
methylpyrazine (C₆H₈N₂O).[1][4] This is typically the base peak, indicating its relative

stability under EI conditions.

The fragment at m/z 109 corresponds to the loss of a methyl radical (•CH₃) from the

molecular ion.

The peak at m/z 94 can result from the loss of a methoxy radical (•OCH₃) or the elimination

of a neutral nitrogen molecule (N₂).

The fragment at m/z 81 is likely due to the loss of isocyanic acid (HNCO) from the molecular

ion, a common fragmentation pathway for pyrazine derivatives.

The ion at m/z 53 is a characteristic fragment of the pyrazine ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1583162?utm_src=pdf-body
https://www.benchchem.com/product/b1583162?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-3-methylpyrazine
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2847305&Units=SI&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[C6H8N2O]⁺˙
m/z = 124

[C5H5N2O]⁺
m/z = 109

- •CH3

[C5H5N2]⁺
m/z = 94

- •OCH3

[C4H3N2]⁺
m/z = 81

- HNCO

[C3H3N]⁺
m/z = 53

- HCN

Click to download full resolution via product page

Figure 3. Proposed MS fragmentation pathway.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the functional groups within a molecule.

The absorption of specific frequencies of IR radiation corresponds to the stretching and

bending vibrations of bonds, providing a "fingerprint" of the molecule.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A thin film of neat liquid 2-Methoxy-3-methylpyrazine can be placed

between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent

(e.g., CCl₄) can be used.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3050 Medium Aromatic C-H stretch

~2950 Medium
Aliphatic C-H stretch (in -CH₃

and -OCH₃)

~1550 Strong C=N stretch (in pyrazine ring)

~1450 Strong C=C stretch (in pyrazine ring)

~1250 Strong
C-O-C asymmetric stretch

(methoxy)

~1150 Strong In-plane C-H bending

~1030 Strong
C-O-C symmetric stretch

(methoxy)

~850 Strong Out-of-plane C-H bending

Interpretation:

The bands around 3050 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic

pyrazine ring.

The absorptions near 2950 cm⁻¹ are due to the C-H stretching of the methyl and methoxy

groups.

The strong absorptions in the 1450-1550 cm⁻¹ region are attributed to the C=N and C=C

stretching vibrations within the pyrazine ring, which are characteristic of heteroaromatic

systems.

The prominent bands at approximately 1250 cm⁻¹ and 1030 cm⁻¹ are indicative of the

asymmetric and symmetric C-O-C stretching of the methoxy group, respectively.

The region below 1000 cm⁻¹ contains various in-plane and out-of-plane C-H bending

vibrations that contribute to the unique fingerprint of the molecule.

Conclusion
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The comprehensive spectroscopic analysis of 2-Methoxy-3-methylpyrazine through NMR,

MS, and IR techniques provides a robust framework for its identification and characterization.

The ¹H and ¹³C NMR data reveal the precise connectivity of the atoms in the molecule, while

the mass spectrum confirms its molecular weight and provides insights into its fragmentation

behavior. The infrared spectrum offers a characteristic fingerprint based on the vibrational

modes of its functional groups. Together, these spectroscopic data form a unique signature for

2-Methoxy-3-methylpyrazine, which is indispensable for quality control in the food and

fragrance industries, as well as for further research into its chemical and biological properties.

The protocols and interpretations provided in this guide serve as a valuable resource for

scientists and researchers working with this important aroma compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1583162?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

